2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
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Overview
Description
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. It is primarily used in the field of organic light-emitting diodes (OLEDs) due to its unique photophysical properties. The compound consists of an iridium core coordinated with pyridine and fluorobenzene ligands, which contribute to its stability and luminescent characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate typically involves a multi-step process. The initial step often includes the preparation of the ligand, followed by the coordination of the ligand to the iridium center. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) and elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Widely used in the production of OLEDs for display and lighting applications.
Mechanism of Action
The mechanism by which 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s luminescent properties are due to the electronic transitions within the iridium-ligand complex. These transitions can be harnessed for applications such as bioimaging and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium(III): Another iridium-based compound used in OLEDs.
Tris(2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Similar structure but with different substituents on the pyridine ligand.
Uniqueness
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its specific ligand arrangement, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high luminescence efficiency and stability .
Properties
Molecular Formula |
C34H26F8IrN4O2P |
---|---|
Molecular Weight |
897.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H12N2O2.2C11H7FN.F6P.Ir/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-4,6-8H;;/q;3*-1;+3 |
InChI Key |
MVULESXQEYIVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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